molecular formula C13H13NO B6370832 4-(3-Aminophenyl)-2-methylphenol, 95% CAS No. 1261975-44-3

4-(3-Aminophenyl)-2-methylphenol, 95%

Cat. No. B6370832
CAS RN: 1261975-44-3
M. Wt: 199.25 g/mol
InChI Key: FNQYTZVMNQDJLD-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-methylphenol, also known as 4-methylaniline, is an aromatic amine that is commonly used in the synthesis of a variety of compounds. It is a colorless, solid, and highly volatile organic compound with a strong, pungent odor. It is a useful intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

4-(3-Aminophenyl)-2-methylphenol, 95%ine has a variety of scientific research applications. It is used as a starting material for the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in the synthesis of azo dyes, which are used in the textile industry. Additionally, 4-(3-Aminophenyl)-2-methylphenol, 95%ine has been used to study the mechanism of action of enzymes, and to investigate the effect of pH on enzymatic activity.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-methylphenol, 95%ine is not yet fully understood. It is believed to act as a substrate for a variety of enzymes, including monoamine oxidases, which are involved in the metabolism of neurotransmitters. Additionally, 4-(3-Aminophenyl)-2-methylphenol, 95%ine is believed to act as an inhibitor of monoamine oxidases, which can alter the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminophenyl)-2-methylphenol, 95%ine are not yet fully understood. It has been shown to inhibit the activity of monoamine oxidases, which can alter the levels of neurotransmitters in the brain. Additionally, 4-(3-Aminophenyl)-2-methylphenol, 95%ine has been shown to have a mild analgesic effect in laboratory animals.

Advantages and Limitations for Lab Experiments

4-(3-Aminophenyl)-2-methylphenol, 95%ine has several advantages for use in laboratory experiments. It is a highly volatile organic compound, making it easy to handle and store. Additionally, it is relatively inexpensive and can be obtained from a variety of sources. However, 4-(3-Aminophenyl)-2-methylphenol, 95%ine can be toxic in high concentrations and should be handled with caution.

Future Directions

The future directions for 4-(3-Aminophenyl)-2-methylphenol, 95%ine research are numerous. It could be used to study the mechanism of action of enzymes and investigate the effect of pH on enzymatic activity. Additionally, it could be used to investigate the biochemical and physiological effects of 4-(3-Aminophenyl)-2-methylphenol, 95%ine on the brain and nervous system. Furthermore, it could be used to explore the potential therapeutic applications of 4-(3-Aminophenyl)-2-methylphenol, 95%ine in the treatment of neurological disorders. Finally, it could be used to investigate the potential toxicity of 4-(3-Aminophenyl)-2-methylphenol, 95%ine in humans.

Synthesis Methods

4-(3-Aminophenyl)-2-methylphenol, 95%ine can be synthesized in a two-step process. The first step involves the reaction of aniline and formaldehyde in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction produces a mixture of products, including 4-(3-Aminophenyl)-2-methylphenol, 95%ine, which can be isolated by fractional distillation. The second step involves the reaction of 4-(3-Aminophenyl)-2-methylphenol, 95%ine and nitrous acid to form 4-nitroaniline. This reaction is known as the Hofmann rearrangement and is often used to synthesize a variety of organic compounds.

properties

IUPAC Name

4-(3-aminophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQYTZVMNQDJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683673
Record name 3'-Amino-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-44-3
Record name 3'-Amino-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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